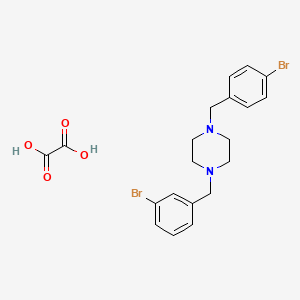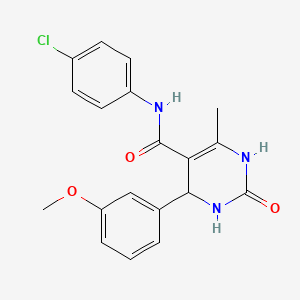
1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and is commonly used as a research tool in the fields of pharmacology and neuroscience.
作用机制
The mechanism of action of 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate involves the selective antagonism of the 5-HT2A receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of various physiological and behavioral processes. By blocking the activity of this receptor, 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate can modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate are complex and depend on various factors such as the dose, route of administration, and individual variability. It has been shown to modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems, which are involved in the regulation of mood, reward, and addiction.
实验室实验的优点和局限性
The advantages of using 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate in lab experiments include its high purity, high yield, and well-established mechanism of action. It is also relatively easy to synthesize and can be used in a wide range of experimental paradigms. However, the limitations of this compound include its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for research involving 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate. One potential direction is to explore its potential applications in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and addiction. Another potential direction is to investigate its effects on the expression and function of various neurotransmitter receptors, including the dopamine and serotonin receptors. Finally, future research could explore the potential use of this compound as a research tool in various fields, such as pharmacology, neuroscience, and medicinal chemistry.
合成方法
The synthesis of 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate involves the reaction of 1-(3-bromobenzyl)piperazine and 4-(4-bromobenzyl)piperazine with oxalic acid. The reaction is carried out in the presence of a suitable catalyst and solvent. The yield of the compound is typically high, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate has been used extensively in scientific research due to its potential applications in various fields. In pharmacology, this compound has been used to study the mechanism of action of various drugs that target the central nervous system. It has been shown to act as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
In neuroscience, 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate has been used to study the effects of various drugs on the expression and function of neurotransmitter receptors. It has been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood, reward, and addiction.
属性
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2.C2H2O4/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCAXPIWZWWFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4964050.png)

![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964059.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4964067.png)

![5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4964082.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)




![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)